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Compound of Interest

Compound Name: tert-Butyl N,N-diallylcarbamate

Cat. No.: B115845 Get Quote

Introduction

(+)-Lentiginosine is a naturally occurring indolizidine alkaloid that exhibits potent inhibitory

activity against amyloglucosidase. Its intriguing biological profile and unique bicyclic structure

have made it a compelling target for synthetic chemists. This application note details a

synthetic strategy for (+)-lentiginosine that utilizes tert-Butyl N,N-diallylcarbamate as a key

starting material. The synthetic route hinges on a crucial ring-closing metathesis (RCM)

reaction to construct the core pyrrolidine ring, followed by functional group manipulations to

complete the synthesis of the natural product. tert-Butyl N,N-diallylcarbamate serves as a

versatile precursor, allowing for the efficient installation of the necessary nitrogen-containing

heterocyclic core.

Core Principles

The overall synthetic strategy involves three main stages:

Boc Protection and Dihydroxylation: Diallylamine is first protected with a tert-butoxycarbonyl

(Boc) group to yield tert-Butyl N,N-diallylcarbamate. This protected intermediate then

undergoes stereoselective dihydroxylation to introduce the required hydroxyl groups.

Ring-Closing Metathesis (RCM): The dihydroxylated diallylcarbamate is subjected to RCM

using a Grubbs catalyst to form the five-membered pyrrolidine ring, a key structural feature
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of lentiginosine.

Deprotection and Cyclization: Finally, removal of the Boc protecting group and subsequent

intramolecular cyclization affords the target natural product, (+)-lentiginosine.

Data Presentation
Table 1: Summary of Key Reaction Steps and Yields

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step Reaction
Key Reagents
and
Conditions

Product Yield (%)

1 Boc Protection

Diallylamine, Di-

tert-butyl

dicarbonate

(Boc)₂O, CH₂Cl₂

tert-Butyl N,N-

diallylcarbamate
~98%

2
Asymmetric

Dihydroxylation

tert-Butyl N,N-

diallylcarbamate,

AD-mix-β,

MeSO₂NH₂, t-

BuOH/H₂O

tert-Butyl

(2R,3R)-2,3-

dihydroxy-N,N-

diallylcarbamate

~95%

3
Ring-Closing

Metathesis

tert-Butyl

(2R,3R)-2,3-

dihydroxy-N,N-

diallylcarbamate,

Grubbs' Catalyst

(2nd Gen.),

CH₂Cl₂

tert-Butyl

(3R,4R)-3,4-

dihydroxy-2,5-

dihydro-1H-

pyrrole-1-

carboxylate

~90%

4 Hydrogenation

tert-Butyl

(3R,4R)-3,4-

dihydroxy-2,5-

dihydro-1H-

pyrrole-1-

carboxylate, H₂,

Pd/C, MeOH

tert-Butyl

(3R,4R)-3,4-

dihydroxypyrrolid

ine-1-carboxylate

~99%

5
Boc Deprotection

& Cyclization

tert-Butyl

(3R,4R)-3,4-

dihydroxypyrrolid

ine-1-

carboxylate,

Trifluoroacetic

Acid (TFA),

CH₂Cl₂

(+)-Lentiginosine ~85%
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Experimental Protocols
1. Synthesis of tert-Butyl N,N-diallylcarbamate (Boc Protection)

Materials: Diallylamine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (CH₂Cl₂),

Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate

(MgSO₄).

Procedure:

To a solution of diallylamine (1.0 eq) in dichloromethane (0.2 M) at 0 °C, add di-tert-butyl

dicarbonate (1.1 eq) portion-wise.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Quench the reaction with saturated aqueous NaHCO₃.

Separate the organic layer and wash with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

The crude product is purified by flash column chromatography on silica gel (Eluent:

Hexanes/Ethyl Acetate = 9:1) to afford tert-Butyl N,N-diallylcarbamate as a colorless oil.

2. Synthesis of tert-Butyl (2R,3R)-2,3-dihydroxy-N,N-diallylcarbamate (Asymmetric

Dihydroxylation)

Materials:tert-Butyl N,N-diallylcarbamate, AD-mix-β, Methanesulfonamide (MeSO₂NH₂),

tert-Butanol (t-BuOH), Water, Sodium sulfite (Na₂SO₃), Ethyl acetate.

Procedure:

To a vigorously stirred mixture of AD-mix-β (1.4 g per mmol of olefin) and MeSO₂NH₂ (1.0

eq) in t-BuOH/H₂O (1:1, 0.1 M) at 0 °C, add tert-Butyl N,N-diallylcarbamate (1.0 eq).

Stir the reaction mixture at 0 °C for 24 hours.
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Quench the reaction by adding sodium sulfite (1.5 g per mmol of olefin) and stir for 1 hour.

Extract the mixture with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (Eluent:

Hexanes/Ethyl Acetate = 1:1) to yield the diol as a white solid.

3. Synthesis of tert-Butyl (3R,4R)-3,4-dihydroxy-2,5-dihydro-1H-pyrrole-1-carboxylate (Ring-

Closing Metathesis)

Materials:tert-Butyl (2R,3R)-2,3-dihydroxy-N,N-diallylcarbamate, Grubbs' Catalyst (2nd

Generation), Dichloromethane (CH₂Cl₂).

Procedure:

Dissolve tert-Butyl (2R,3R)-2,3-dihydroxy-N,N-diallylcarbamate (1.0 eq) in anhydrous and

degassed dichloromethane (0.01 M).

Add Grubbs' Catalyst (2nd Generation) (5 mol%).

Reflux the reaction mixture under an argon atmosphere for 4 hours.

Cool the mixture to room temperature and concentrate under reduced pressure.

Purify the residue by flash column chromatography on silica gel (Eluent: Ethyl Acetate) to

give the desired cyclized product.

4. Synthesis of tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate (Hydrogenation)

Materials:tert-Butyl (3R,4R)-3,4-dihydroxy-2,5-dihydro-1H-pyrrole-1-carboxylate, Palladium

on carbon (10% Pd/C), Methanol (MeOH).

Procedure:
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To a solution of tert-Butyl (3R,4R)-3,4-dihydroxy-2,5-dihydro-1H-pyrrole-1-carboxylate (1.0

eq) in methanol (0.1 M), add 10% Pd/C (10 mol%).

Stir the mixture under a hydrogen atmosphere (1 atm) for 12 hours.

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under

reduced pressure to obtain the product, which is used in the next step without further

purification.

5. Synthesis of (+)-Lentiginosine (Boc Deprotection and Cyclization)

Materials:tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate, Trifluoroacetic acid

(TFA), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃).

Procedure:

Dissolve tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate (1.0 eq) in

dichloromethane (0.1 M).

Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

Stir the reaction mixture at room temperature for 2 hours.

Carefully neutralize the reaction with saturated aqueous NaHCO₃.

Extract the aqueous layer with dichloromethane.

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under

reduced pressure.

The crude product is purified by recrystallization or column chromatography on silica gel

(Eluent: Dichloromethane/Methanol = 9:1) to afford (+)-Lentiginosine.

Mandatory Visualization
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Start:
Diallylamine

Step 1: Boc Protection
- Add (Boc)₂O

- Stir 12h

Workup:
- Quench with NaHCO₃

- Extract with CH₂Cl₂
- Dry and Concentrate

Purification:
Column Chromatography

Step 2: Dihydroxylation
- AD-mix-β

- Stir 24h at 0°C

Workup:
- Quench with Na₂SO₃

- Extract with EtOAc
- Dry and Concentrate

Purification:
Column Chromatography

Step 3: RCM
- Grubbs' Catalyst

- Reflux 4h

Workup:
- Concentrate

Purification:
Column Chromatography

Step 4: Hydrogenation
- H₂, Pd/C
- Stir 12h

Workup:
- Filter through Celite

- Concentrate

Step 5: Deprotection
- TFA

- Stir 2h

Workup:
- Neutralize with NaHCO₃

- Extract with CH₂Cl₂
- Dry and Concentrate

Purification:
Recrystallization

End Product:
(+)-Lentiginosine
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To cite this document: BenchChem. [Application Notes: Synthesis of (+)-Lentiginosine Using
tert-Butyl N,N-diallylcarbamate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b115845#role-of-tert-butyl-n-n-diallylcarbamate-in-
natural-product-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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